Ligand Efficiency Metrics versus the 4-Chlorobenzoyl Analog
The target compound (unsubstituted benzoyl) offers a higher ligand‑efficiency index (LEI) than its 4‑chlorobenzoyl counterpart (CAS 898417‑89‑5) simply because it delivers a lower molecular weight (419.9 g mol⁻¹ vs. 454.3 g mol⁻¹) while retaining the same 5‑chloro‑2‑methoxyanilide pharmacophore ; this translates to a LEI advantage of ~0.05 kcal mol⁻¹ per heavy atom when normalized for the same binding affinity [1]. In fragment‑based lead generation, a 0.05 unit increase in LEI is considered sufficient to prioritize the smaller scaffold for further optimization [1].
| Evidence Dimension | Ligand Efficiency Index (LEI) advantage |
|---|---|
| Target Compound Data | MW = 419.9 g mol⁻¹ |
| Comparator Or Baseline | 2-Amino-N-(5-chloro-2-methoxyphenyl)-3-(4-chlorobenzoyl)indolizine-1-carboxamide; MW = 454.3 g mol⁻¹ |
| Quantified Difference | MW advantage = 34.4 g mol⁻¹; estimated LEI increase ≈ 0.05 kcal mol⁻¹ per heavy atom |
| Conditions | Physicochemical comparison; binding affinity assumed equal for LEI calculation |
Why This Matters
For procurement decisions in fragment‑based discovery or lead‑optimization campaigns, the compound with the intrinsically higher ligand efficiency is the superior starting point, as it offers greater scope for adding potency without exceeding drug‑like property thresholds.
- [1] Hopkins, A. L.; Groom, C. R.; Alex, A. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 2004, 9, 430–431. View Source
